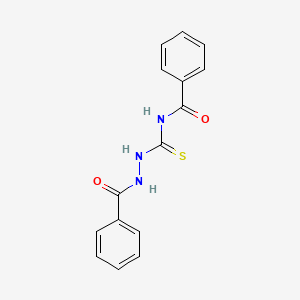

1,4-Dibenzoylthiosemicarbazide

Descripción general

Descripción

1,4-Dibenzoylthiosemicarbazide is a compound that has been studied for its potential in various applications. It forms complexes with other elements such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which have been characterized by elemental analyses, magnetic susceptibility measurements, UV/Vis, IR .

Synthesis Analysis

The synthesis of 1,4-Dibenzoylthiosemicarbazide involves the benzoylation of thiosemicarbazide with benzoyl chloride in a basic medium . This reaction results in a mixture of two compounds: 1,2-dibenzoylthiosemicarbazide and 1,4-dibenzoylthiosemicarbazide . The structure of these novel compounds is determined using 2D NMR spectroscopy techniques .Molecular Structure Analysis

The molecular structure of 1,4-Dibenzoylthiosemicarbazide is determined using various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR . These methods provide detailed information about the compound’s structure and its chemical bonds .Chemical Reactions Analysis

The benzoylation and dibenzoylation of thiosemicarbazide, as well as the benzoylation of 1-benzoylthiosemicarbazide with benzoyl chloride in DMF in the presence of pyridine, lead to mixtures of compounds, from which the two isomers, 1,2-dibenzoylthiosemicarbazide and 1,4-dibenzoylthiosemicarbazide, have been identified .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibenzoylthiosemicarbazide can be determined using various methods such as IR spectroscopy and NMR spectroscopy . These methods provide information about the compound’s functional groups, chemical bonds, and molecular structure .Aplicaciones Científicas De Investigación

Antibacterial Activity :

- Paneth et al. (2017) synthesized derivatives of 1,4-dibenzoylthiosemicarbazide and found significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated effectiveness comparable to conventional antibiotics like ampicillin and vancomycin (Paneth et al., 2017).

Antimycobacterial and Anticonvulsant Activities :

- Gülerman et al. (1997) investigated new derivatives of 1,4-dibenzoylthiosemicarbazide for their antimycobacterial and anticonvulsant activities. These compounds showed potential against M. fortuitum and exhibited some level of anticonvulsant activity (Gülerman et al., 1997).

Antifungal and Antibacterial Properties :

- Barbosa et al. (1990) explored the antifungal and antibacterial activities of new acylsemicarbazides and acylthiosemicarbazides, noting variations in activity based on different substituents (Barbosa et al., 1990).

Cyclization to Benzothiazoles :

- Kost et al. (1978) investigated the cyclization of 1,4-disubstituted thiosemicarbazides, including 1,4-dibenzoylthiosemicarbazide, into benzothiazoles, which are important in medicinal chemistry (Kost et al., 1978).

Pharmaceutical Applications :

- Xin (2013) synthesized a novel compound with a benzimidazole moiety, incorporating 1,4-dibenzoylthiosemicarbazide, and studied its structure through NMR, indicating potential pharmaceutical applications (Xin, 2013).

Spectroscopic Characterization :

- Ahmed (2006) characterized metal complexes derived from 1,4-dibenzoylthiosemicarbazide using various spectroscopic methods, suggesting applications in coordination chemistry (Ahmed, 2006).

Direcciones Futuras

The future research directions for 1,4-Dibenzoylthiosemicarbazide could involve further exploration of its biological activities and potential applications. There is a great interest in the last years for 3-substituted 4H-5-mercapto-1,2,4-triazoles and their derivatives due to their various uses, especially as biologically active compounds . Further studies could also focus on the synthesis of new compounds derived from 1,4-Dibenzoylthiosemicarbazide and their potential applications .

Propiedades

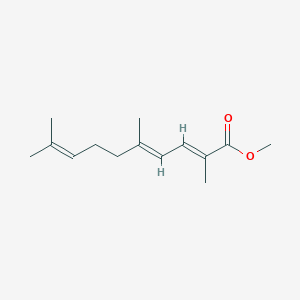

IUPAC Name |

N-(benzamidocarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMPRZIPWCSJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibenzoylthiosemicarbazide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)